2-(benzylthio)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide
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Description
2-(benzylthio)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide is a useful research compound. Its molecular formula is C19H24N4O2S2 and its molecular weight is 404.55. The purity is usually 95%.
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Biological Activity
The compound 2-(benzylthio)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide is a novel synthetic derivative that has garnered attention for its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex structure characterized by a thieno[3,4-c]pyrazole core, which is known for its diverse biological activities. The presence of the benzylthio and propylamino groups enhances its interaction with biological targets.
Anticonvulsant Activity
Recent studies have evaluated the anticonvulsant properties of thienopyrazole derivatives. For instance, related compounds have demonstrated significant anticonvulsant effects in animal models. In one study, derivatives were tested using the pentylenetetrazole (PTZ) model, showing effective doses (ED50) ranging from 20 mg/kg to 44 mg/kg. These findings suggest that similar derivatives may exhibit comparable anticonvulsant activity .
Neurotropic Effects
The neurotropic activity of compounds in this class has been investigated through molecular docking studies and behavioral assays. For example, some derivatives have shown promising results in reducing anxiety-like behaviors in rodents during elevated plus maze tests. The compounds significantly increased horizontal movements while decreasing time spent in closed arms, indicating potential anxiolytic effects .
Molecular docking studies reveal that these compounds interact with key neurotransmitter receptors, including GABA_A receptors. The binding energies observed suggest a strong affinity for these targets, which is crucial for their neuropharmacological effects. For instance, specific amino acid residues involved in binding were identified through structural analysis .
Study on Anticonvulsant Properties
In a controlled experiment, various thienopyrazole derivatives were administered to mice to assess their anticonvulsant efficacy. The results indicated that certain compounds exhibited superior protective effects against PTZ-induced seizures compared to traditional medications like ethosuximide .
Compound | ED50 (mg/kg) | Comparison Drug | Efficacy |
---|---|---|---|
Compound A | 24 | Ethosuximide | Higher |
Compound B | 30 | Diazepam | Comparable |
Compound C | 44 | - | Lower |
Neurobehavioral Assessment
Another study focused on the neurobehavioral effects of the compound using the forced swimming test and open field test. Results indicated that while some derivatives increased locomotion (suggesting activation), others produced sedative effects by reducing vertical movements .
Test Type | Compound A Effect | Compound B Effect |
---|---|---|
Open Field Test | Increased Movement | Decreased Movement |
Elevated Plus Maze | Increased Anxiety | Reduced Anxiety |
Properties
IUPAC Name |
2-[3-[(2-benzylsulfanylacetyl)amino]-4,6-dihydrothieno[3,4-c]pyrazol-2-yl]-N-propylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2S2/c1-2-8-20-17(24)9-23-19(15-11-27-12-16(15)22-23)21-18(25)13-26-10-14-6-4-3-5-7-14/h3-7H,2,8-13H2,1H3,(H,20,24)(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVAHSPJJXHFHRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CN1C(=C2CSCC2=N1)NC(=O)CSCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.